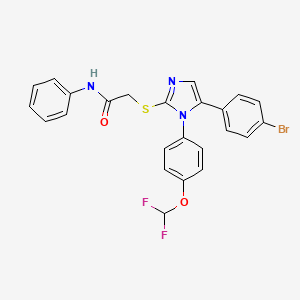

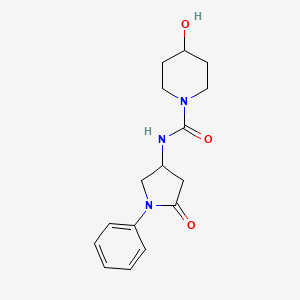

![molecular formula C12H18N2O B2850089 N-[2-(morpholin-4-yl)ethyl]aniline CAS No. 2038-04-2](/img/structure/B2850089.png)

N-[2-(morpholin-4-yl)ethyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(morpholin-4-yl)ethyl]aniline” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . It is also known as 4-[1-(morpholin-4-yl)ethyl]aniline . It is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to an ethyl group, which is further connected to an aniline group . The 1H NMR and 13C NMR spectra of a related compound provide detailed information about the chemical shifts of the hydrogen and carbon atoms, respectively .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The predicted melting point is 107.62°C, and the predicted boiling point is approximately 343.6°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 .科学的研究の応用

Corrosion Inhibition

One significant application of compounds related to N-[2-(morpholin-4-yl)ethyl]aniline is in corrosion inhibition. For example, a study by Daoud et al. (2014) demonstrated the use of a thiophene Schiff base as an efficient corrosion inhibitor for mild steel in acid solutions, highlighting the potential of nitrogen-containing compounds in protecting metals against corrosion (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Kinase Inhibition for Therapeutic Applications

In the field of medicinal chemistry, Boschelli et al. (2001) optimized 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. The modification of the aniline group led to compounds with increased inhibition of Src kinase and Src-mediated cell proliferation, indicating the role of such compounds in developing cancer therapies (Boschelli et al., 2001).

Antimicrobial Activities

Another application is in the synthesis of linezolid-like molecules for antimicrobial activities. Başoğlu et al. (2012) explored the antimicrobial potential of compounds derived from 3-fluoro-4-(morpholin-4-yl)aniline, indicating good antitubercular activities and showcasing the importance of such structures in combating microbial infections (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Olefin Polymerization

In materials science, Jun et al. (2013) documented the preparation of phosphine-amido hafnium and zirconium complexes for olefin polymerization. This research highlights the role of aniline derivatives in synthesizing catalysts for polymer production, showcasing the application of these compounds in developing advanced materials (Jun, Park, Lee, Park, Go, Lee, & Lee, 2013).

Molecular Docking and Antimicrobial Activity

Furthermore, the design, synthesis, and evaluation of N-{(E)-[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives for antimicrobial activity were explored by Subhash and Bhaskar (2020). This study illustrates the use of molecular docking to identify compounds with significant activity against bacterial and fungal strains, emphasizing the utility of such molecules in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

特性

IUPAC Name |

N-(2-morpholin-4-ylethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)13-6-7-14-8-10-15-11-9-14/h1-5,13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZUWZDBGLLRTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850006.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2850008.png)

![2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2850010.png)

![2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2850011.png)

![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2850018.png)

![4-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2850020.png)

![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)